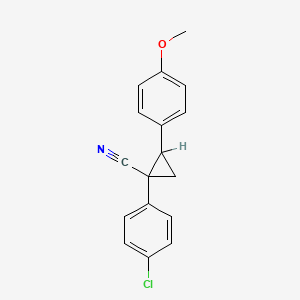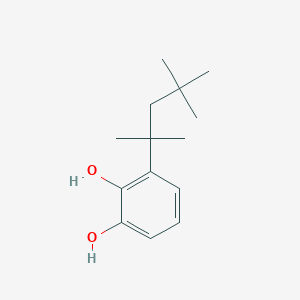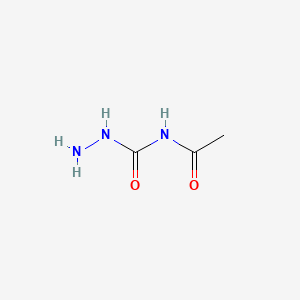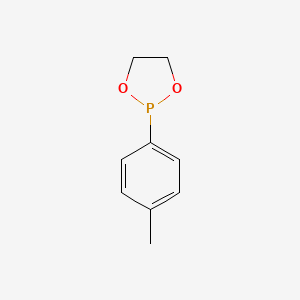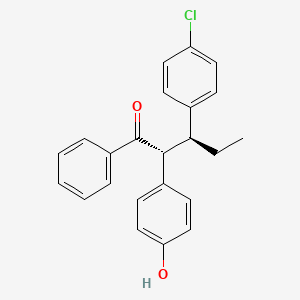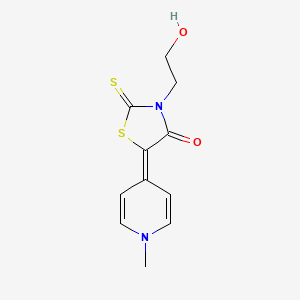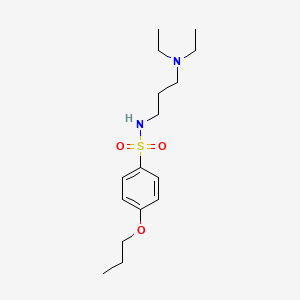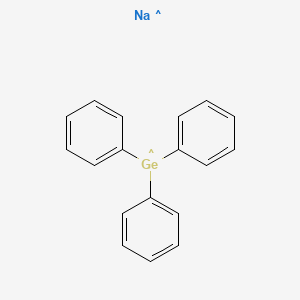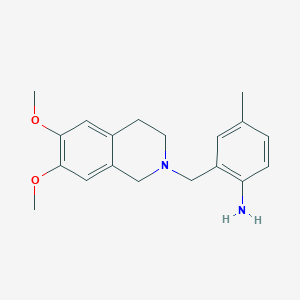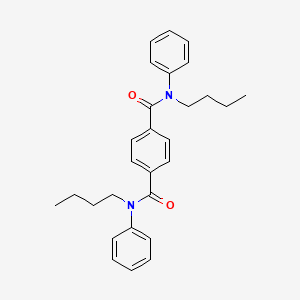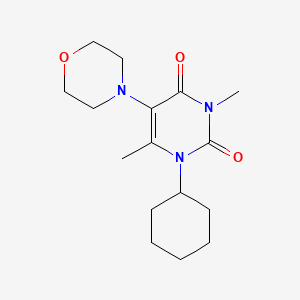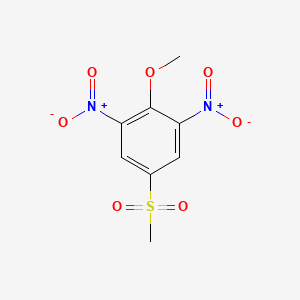![molecular formula C22H22O2 B14677700 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) CAS No. 34589-40-7](/img/structure/B14677700.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) is an organic compound with the molecular formula C24H26O2 It is characterized by the presence of two methylbenzene groups connected through a phenylenebis(methyleneoxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) .
化学反応の分析
Types of Reactions
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nitration can produce nitro derivatives of the compound .
科学的研究の応用
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
作用機序
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene): Similar structure but with different substitution patterns on the aromatic rings.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): Contains methoxy groups instead of methyl groups, leading to different chemical properties.
Uniqueness
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
34589-40-7 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
1,4-bis[(2-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-17-7-3-5-9-21(17)23-15-19-11-13-20(14-12-19)16-24-22-10-6-4-8-18(22)2/h3-14H,15-16H2,1-2H3 |
InChIキー |
MRGYYZZLPGQVTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


